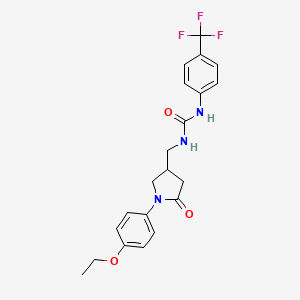

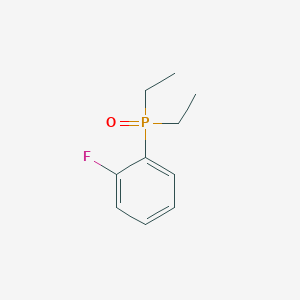

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide" often involves multi-step chemical reactions. For instance, Co(II) complexes with thiazol-2-yl and pyridin-2-yl components have been synthesized through reactions involving elemental analysis, FT-IR, electronic, EI mass, and Powder XRD spectra, showcasing the complexity and precision required in synthesizing such compounds (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of compounds containing pyridin-2-yl and thiazol-2-yl groups has been elucidated using various spectroscopic techniques. For example, X-ray crystallography has provided detailed insights into the geometry and atomic arrangement of similar compounds, highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules (Adhami et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound-like compounds are diverse and can lead to various products depending on the reaction conditions. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidation to yield thiadiazolo[2,3-a]pyridine derivatives showcases the compound's versatility in undergoing chemical transformations (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of compounds with pyridin-2-yl and thiazol-2-yl groups, such as solubility, melting point, and crystallinity, are crucial for their application and handling. These properties are often determined through experimental measurements and can significantly influence the compound's suitability for specific applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the practical applications of these compounds. Studies on similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications. Such properties are determined through a combination of experimental and computational studies (Adhami et al., 2014).

Applications De Recherche Scientifique

Antimicrobial and Antitumor Studies

Research on pyridine thiazole derivatives, such as N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide, has shown promising antimicrobial and antitumor activities. A study by Zou et al. (2020) synthesized two zinc(II) complexes with pyridine thiazole derivatives, demonstrating significant activity against specific bacteria and cancer cell lines. This suggests potential applications in developing new bioactive materials with unique properties (Zou et al., 2020).

Synthesis of Antibiotics

Pyridine thiazole derivatives are key components in synthesizing complex antibiotics. Shin et al. (2002) described the synthesis of the central 2,3,6-trisubstituted pyridine skeleton of a macrobicyclic antibiotic, cyclothiazomycin. This work highlights the importance of pyridine thiazole derivatives in developing novel antibiotics (Shin et al., 2002).

Quantum Chemical Analysis

Bhatia et al. (2013) conducted a quantum chemical analysis of N-(Pyridin-2-yl)thiazol-2-amine, revealing competitive isomeric structures and divalent N(I) character. This study provides insight into the electron distribution and tautomeric preferences of pyridine thiazole compounds, enhancing the understanding of their chemical properties (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis of Anticancer Agents

A study by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of pyridine thiazole derivatives, demonstrating fluorescence properties and potential as anticancer agents. This research contributes to the development of new therapeutic agents for cancer treatment (Vellaiswamy & Ramaswamy, 2017).

Antitumor Activity in Mesothelioma Models

Carbone et al. (2013) synthesized nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives containing pyridine thiazole units. These compounds showed significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma, suggesting their potential as CDK1 inhibitors for cancer therapy (Carbone et al., 2013).

Herbicidal and Fungicidal Activity

Tian et al. (2009) explored the herbicidal and fungicidal activity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives. The study found that certain compounds exhibited significant herbicidal and fungicidal properties, indicating the agricultural applications of these derivatives (Tian, Song, Wang, & Liu, 2009).

Development as Potential Anticancer Agents

Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules, demonstrating high antiproliferative activity against various cancer cell lines. These findings suggest the compounds' potential as selective anticancer agents (Ivasechko et al., 2022).

Mécanisme D'action

Mode of Action

Based on its structural features, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

As the research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .

Pharmacokinetics

Future studies will need to investigate these properties to understand the compound’s bioavailability, half-life, metabolism, and routes of excretion .

Result of Action

The molecular and cellular effects of MLS000100744’s action are currently under investigation. As more research is conducted, the specific cellular responses and molecular mechanisms triggered by this compound will become clearer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like MLS000100744. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .

Propriétés

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-11(8-4-5-8)15-12-14-10(7-17-12)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIQXKATITVZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2480689.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)